molecular formula C15H16FN3OS B2886992 5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide CAS No. 2097920-30-2

5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide

Cat. No. B2886992
CAS RN: 2097920-30-2
M. Wt: 305.37
InChI Key: GAFHRGCMVIOTQX-UHFFFAOYSA-N
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Description

The compound “5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings . It has a pyrrolidine ring, which is a five-membered ring with nitrogen . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, a five-membered ring containing sulfur, and a pyridine ring, a six-membered ring containing nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyrrolidine, thiophene, and pyridine rings would give the molecule a complex three-dimensional structure . The fluorine atom attached to the pyridine ring would likely have an impact on the molecule’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups . The pyrrolidine ring can undergo various reactions, including ring-opening reactions . The thiophene and pyridine rings can also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include its solubility, stability, and reactivity .

Scientific Research Applications

Fluorescence Quantum Yield Enhancement

The study of carbon dots with high fluorescence quantum yield reveals that organic fluorophores, including compounds structurally similar to 5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide, serve as the main ingredients and origins of fluorescence in N,S-CDs. This insight underscores the potential application of such compounds in enhancing fluorescence quantum yields, thereby expanding their applications in various scientific research fields, particularly in imaging and sensing technologies (Shi et al., 2016).

Molecular Docking and NLO Properties

Another study focused on the synthesis and computational analysis of derivatives of 5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide. These compounds demonstrated significant non-linear optical (NLO) properties and molecular docking analyses suggested their potential in inhibiting tubulin polymerization, indicating potential applications in anticancer activity research. The binding modes explored in the colchicine binding site of tubulin from molecular docking studies highlight the compound's relevance in the development of novel anticancer agents (Jayarajan et al., 2019).

Photophysical Properties Enhancement

Research into fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives, which share structural features with 5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide, demonstrated that these fluorophores' photophysical properties are chemically tunable. This adaptability makes them promising for various applications, including the development of advanced fluorescent materials and sensors, by manipulating the functional groups on their scaffold (Sung et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with . Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity . Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities and optimizing its structure for improved activity . Further studies could also investigate its synthesis and the reactions it can undergo .

properties

IUPAC Name

5-fluoro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c16-13-5-12(6-17-7-13)15(20)18-14-1-3-19(9-14)8-11-2-4-21-10-11/h2,4-7,10,14H,1,3,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFHRGCMVIOTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CN=C2)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide

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